Field: Organic Chemistry
Summary of Application: Boronic esters are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Methods of Application: The protodeboronation of alkyl boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of manganese(III)acetate . The resulting secondary alkyl radicals are then reduced with 4-tert-butylcatechol (TBC) .
Results or Outcomes: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Field: Pharmaceutical Chemistry
Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Methods of Application: The stability of these compounds in water is a critical factor for their use in pharmacological applications . The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .
Results or Outcomes: The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Summary of Application: The protodeboronation of alkyl boronic esters can be utilized in a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .
Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . Boronic esters are often used as the boron compound in this reaction .
Methods of Application: In the Suzuki–Miyaura coupling, an organoboron compound (such as a boronic ester) and a halide are coupled using a palladium catalyst .
Results or Outcomes: This reaction is particularly useful because it can be used to form a variety of carbon-carbon bonds . It is widely used in the synthesis of fine chemicals and pharmaceuticals .
Summary of Application: Hydroboration is a reaction that is used to convert alkenes into organoboranes . The organoboranes can then be converted into a variety of other functional groups .
Methods of Application: In a hydroboration reaction, an alkene reacts with borane (BH3) or a borane derivative to form an organoborane . This organoborane can then be converted into a boronic ester .
Results or Outcomes: The hydroboration reaction is a versatile method for the conversion of alkenes into a variety of other functional groups . It is widely used in the synthesis of fine chemicals and pharmaceuticals .
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl-phenylamino moiety. Its molecular formula is C₁₇H₂₆N₂O₃, and it has a molecular weight of approximately 306.4 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds.
The reactivity of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine primarily involves nucleophilic substitution and deprotection reactions. The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. Additionally, the hydroxymethyl group can participate in various
The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine typically involves several key steps:
Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography .
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine serves primarily as an intermediate in organic synthesis and medicinal chemistry. Its derivatives may find applications in drug discovery, particularly in developing new analgesics or other therapeutic agents due to their potential interactions with biological systems. Furthermore, this compound may also be utilized in proteomics research due to its structural characteristics that allow for specific interactions with proteins .
Interaction studies involving 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are still emerging. Preliminary investigations suggest that compounds with similar piperidine structures can interact with various neurotransmitter receptors and enzymes. Understanding these interactions is crucial for elucidating the compound's potential pharmacological effects and guiding further synthetic modifications to enhance activity and selectivity .
Several compounds share structural similarities with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Anilino-1-boc-piperidine | Contains an aniline group but lacks hydroxymethyl | Lacks additional functionalization at position 2 |
N-Phenethyl-4-piperidinone | Contains a phenethyl group instead of hydroxymethyl | Different side chain affects pharmacological profile |
N-t-Boc-MDMA | Similar Boc protection but different core structure | Primarily known as a psychoactive substance |
4-Piperidone | A simpler structure without additional substituents | More straightforward reactivity compared to 1-Boc derivative |
The presence of both the tert-butoxycarbonyl protecting group and the hydroxymethyl-phenylamino moiety distinguishes 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine from these similar compounds, potentially enhancing its reactivity and biological applicability .
The primary synthetic route to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine involves reductive amination between N-Boc-4-piperidone and 2-(hydroxymethyl)aniline. This method leverages the reactivity of the ketone group in N-Boc-4-piperidone, which undergoes condensation with the primary amine of 2-(hydroxymethyl)aniline to form an imine intermediate. Subsequent reduction with sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) yields the target compound. A typical procedure involves:
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine has been implicated in the synthesis of opioid analogues, particularly fentanyl derivatives. Piperidine scaffolds are critical building blocks for fentanyl-like compounds, which are notorious for their high potency and association with the opioid crisis [5]. The Boc-protected amino group in this compound serves as a strategic intermediate in multi-step syntheses, enabling chemists to selectively modify the piperidine ring while preserving reactive sites for further functionalization [6].
Recent international regulatory actions have highlighted the importance of controlling precursor chemicals used in illicit fentanyl production. While 1-boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) was added to Table I of the 1988 UN Convention against Illicit Traffic in Narcotic Drugs [5], the structural similarity of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine suggests its potential misuse in circumventing controlled precursor regulations. The hydroxymethyl group may facilitate additional synthetic transformations, such as esterification or oxidation, to yield advanced intermediates for fentanyl analogues [6].
The hydroxymethyl-substituted piperidine moiety in this compound has shown relevance in developing kinesin spindle protein (KSP) inhibitors, a class of anticancer agents that disrupt mitotic spindle formation. Structural analogs featuring a C2-hydroxymethyl group on dihydropyrrole or piperidine cores have demonstrated improved selectivity by avoiding off-target interactions with the hERG potassium channel, a common limitation of early KSP inhibitors [7].
In one study, introducing a hydroxymethyl group at the C2 position of a dihydropyrrole scaffold enhanced in vivo potency while reducing cardiotoxicity risks [7]. By analogy, the hydroxymethyl-phenylamino group in 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine could serve as a critical pharmacophore for optimizing KSP inhibitor binding affinity. Computational modeling suggests that the hydroxymethyl group participates in hydrogen bonding with residues in the KSP active site, thereby stabilizing inhibitor-enzyme interactions [7].
Structure-activity relationship (SAR) studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine derivatives reveal critical insights into optimizing pharmacological properties:
Derivative Modification | Biological Impact | Key Finding |
---|---|---|
Hydroxymethyl to methoxy | Reduced solubility | Decreased cellular uptake in KSP assays [7] |
Boc group removal | Increased reactivity | Enhanced binding to opioid receptors [5] |
Phenylamino to pyridyl substitution | Improved HDAC inhibition | 3-fold increase in potency |
Hydroxymethyl esterification | Prodrug activation | Targeted release in tumor microenvironment |
The hydroxymethyl group’s polarity is crucial for balancing solubility and membrane permeability. For instance, esterifying this group creates prodrugs that are metabolized to active forms in cancer cells . Conversely, replacing the hydroxymethyl with nonpolar groups diminishes water solubility, limiting bioavailability [7]. The Boc group’s bulkiness also influences steric interactions; its removal exposes the amine for salt formation, enhancing binding to opioid receptors [5].